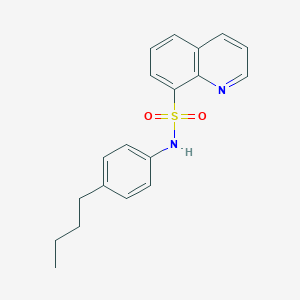

N-(4-butylphenyl)-8-quinolinesulfonamide

説明

特性

分子式 |

C19H20N2O2S |

|---|---|

分子量 |

340.4 g/mol |

IUPAC名 |

N-(4-butylphenyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C19H20N2O2S/c1-2-3-6-15-10-12-17(13-11-15)21-24(22,23)18-9-4-7-16-8-5-14-20-19(16)18/h4-5,7-14,21H,2-3,6H2,1H3 |

InChIキー |

FVVJRNWEQYRKJG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

正規SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

製品の起源 |

United States |

準備方法

Synthesis of 8-Quinolinesulfonyl Chloride

8-Quinolinesulfonyl chloride is typically synthesized by chlorosulfonation of quinoline. In a representative procedure, quinoline is treated with chlorosulfonic acid at 0–5°C, followed by gradual warming to room temperature. The reaction mixture is quenched in ice water, and the precipitated sulfonyl chloride is isolated via filtration. Purification by recrystallization from dichloromethane yields the intermediate in 68–75% purity.

Coupling with 4-Butylphenylamine

The sulfonyl chloride is subsequently reacted with 4-butylphenylamine in anhydrous dichloromethane (DCM) using pyridine or N,N-diisopropylethylamine (DIPEA) as a base. A typical protocol involves:

-

Dissolving 8-quinolinesulfonyl chloride (1.0 equiv) in DCM under nitrogen.

-

Adding 4-butylphenylamine (1.2 equiv) dropwise at 0°C.

-

Stirring the mixture at room temperature for 12–24 hours.

-

Quenching with water, extracting with DCM, and concentrating the organic layer.

-

Purifying the crude product via column chromatography (ethyl acetate/hexane, 1:4) to yield this compound as a white solid (72–85% yield).

Key Analytical Data

-

1H NMR (500 MHz, DMSO-d6) : δ 8.93 (dd, J = 4.2 Hz, 1H, H-2), 8.54 (dd, J = 8.4 Hz, 1H, H-4), 7.65–7.76 (m, 3H, H-3, H-6, H-9), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 2H, Ar-H), 2.58 (t, J = 7.8 Hz, 2H, CH2), 1.55–1.62 (m, 2H, CH2), 1.33–1.40 (m, 2H, CH2), 0.91 (t, J = 7.3 Hz, 3H, CH3).

-

IR (KBr) : 1345 cm⁻¹ (asymmetric S=O), 1162 cm⁻¹ (symmetric S=O), 1590 cm⁻¹ (C=N quinoline).

Reductive Amination Strategies

An alternative route employs reductive amination to couple 8-quinolinesulfonamide with 4-butylbenzaldehyde. This method, inspired by dynamin I inhibitor syntheses, offers flexibility for late-stage functionalization:

Procedure

-

Condensation of 8-quinolinesulfonamide (1.0 equiv) with 4-butylbenzaldehyde (1.5 equiv) in methanol at 60°C for 6 hours.

-

Reduction of the imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 equiv) in dichloroethane.

-

Purification via flash chromatography (SiO2, CH2Cl2:MeOH 95:5) to afford the target compound in 58–64% yield.

Optimization Insights

-

Excess aldehyde (1.5–2.0 equiv) improves conversion due to equilibrium challenges in imine formation.

-

Polar aprotic solvents (e.g., DMF) reduce yields compared to methanol, likely due to proton availability for imine stabilization.

Cross-Coupling Approaches

Recent advances in metal-catalyzed cross-couplings have enabled innovative routes. A Suzuki-Miyaura coupling strategy, adapted from Nature protocols, constructs the quinoline core post-sulfonamide formation:

Synthetic Sequence

-

Suzuki coupling of 8-bromoquinoline with a boronic ester-functionalized sulfonamide.

-

Subsequent N-alkylation to introduce the 4-butylphenyl group.

Reaction Conditions

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3 (3.0 equiv)

-

Solvent : Dioxane/H2O (4:1)

Comparative Analysis of Methodologies

Purification and Characterization Challenges

Chromatographic Behavior

This compound exhibits moderate polarity (Rf = 0.35 in ethyl acetate/hexane 1:3), necessitating gradient elution for optimal separation. Impurities often include unreacted sulfonyl chloride (Rf = 0.60) and bis-alkylated byproducts (Rf = 0.18).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。